Dhodh-IN-19 -

Dhodh-IN-19

Catalog Number: EVT-15280842
CAS Number:
Molecular Formula: C22H18ClF6N3O3
Molecular Weight: 521.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Dhodh-IN-19 is a small molecule compound that acts as an inhibitor of dihydroorotate dehydrogenase, an enzyme crucial in the de novo synthesis of pyrimidines. This compound has garnered attention due to its potential applications in treating various diseases, including acute myelogenous leukemia and viral infections. Dihydroorotate dehydrogenase catalyzes the oxidation of dihydroorotate to orotate, linking pyrimidine biosynthesis with mitochondrial respiration through its dependence on coenzyme Q (ubiquinone) as an electron acceptor.

Source

Dhodh-IN-19 was developed through structure-based drug design and virtual screening methods aimed at identifying potent inhibitors of dihydroorotate dehydrogenase. It is part of a new series of N-heterocyclic 3-pyridyl carboxamide derivatives, which have shown favorable physicochemical properties and efficacy in preclinical models .

Classification

Dhodh-IN-19 is classified as an oxidoreductase inhibitor. It specifically targets the ubiquinone-binding pocket of dihydroorotate dehydrogenase, inhibiting its enzymatic activity and thereby affecting pyrimidine metabolism within cells .

Synthesis Analysis

Methods

The synthesis of Dhodh-IN-19 involves several key steps, typically starting from commercially available starting materials. The synthetic pathway includes:

  1. Formation of the Core Structure: Utilizing known synthetic methods for constructing N-heterocycles.
  2. Introduction of Functional Groups: Modifying the core structure to enhance binding affinity and selectivity towards dihydroorotate dehydrogenase.
  3. Purification: Employing chromatographic techniques to isolate and purify the final product.

Technical Details

The synthesis often employs techniques such as:

  • Refluxing in appropriate solvents to facilitate reactions.
  • Column chromatography for purification.
  • Nuclear magnetic resonance spectroscopy and mass spectrometry for structural confirmation.
Molecular Structure Analysis

Structure

Dhodh-IN-19 features a complex molecular structure characterized by its N-heterocyclic framework and carboxamide functionality. The specific arrangement allows for effective interaction with the active site of dihydroorotate dehydrogenase.

Data

The compound's three-dimensional structure can be analyzed using X-ray crystallography or computational modeling, revealing key interactions with the enzyme's active site that contribute to its inhibitory effects .

Chemical Reactions Analysis

Reactions

Dhodh-IN-19 functions primarily by inhibiting the enzymatic reaction catalyzed by dihydroorotate dehydrogenase, which converts dihydroorotate into orotate. This inhibition leads to a depletion of pyrimidine nucleotides necessary for DNA and RNA synthesis.

Technical Details

Inhibition studies typically involve:

  • Enzyme kinetics to determine IC50 values.
  • Binding assays to assess affinity for the active site.
  • Cellular assays to evaluate biological efficacy in relevant cell lines .
Mechanism of Action

Process

The mechanism by which Dhodh-IN-19 exerts its effects involves competitive inhibition of dihydroorotate dehydrogenase. By binding to the ubiquinone-binding pocket, it prevents coenzyme Q from accepting electrons from dihydroorotate, effectively blocking the oxidation process.

Data

Studies have shown that inhibition leads to reduced levels of orotate and subsequent downstream effects on nucleotide synthesis, ultimately impacting cell proliferation and survival .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Typically around 300-400 g/mol (exact value depends on specific substituents).
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and ethanol; limited aqueous solubility.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with nucleophiles due to the presence of electrophilic centers in its structure.
Applications

Dhodh-IN-19 has several promising applications in scientific research:

  1. Cancer Therapy: Its ability to inhibit dihydroorotate dehydrogenase makes it a candidate for treating acute myelogenous leukemia by inducing differentiation in cancer cells.
  2. Antiviral Activity: The compound may also be explored for its potential to inhibit viral replication by disrupting host cell pyrimidine metabolism .
  3. Research Tool: As a selective inhibitor, it serves as a valuable tool for studying the role of pyrimidine biosynthesis in various biological processes.
Introduction to DHODH as a Therapeutic Target in Disease Pathogenesis

Role of Dihydroorotate Dehydrogenase in Pyrimidine Biosynthesis and Cellular Proliferation

Dihydroorotate dehydrogenase (DHODH) is a flavin-dependent mitochondrial enzyme that catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway: the oxidation of dihydroorotate to orotate. This reaction couples pyrimidine synthesis to the mitochondrial electron transport chain (ETC) via ubiquinone (CoQ10), which acts as the electron acceptor [3] [10]. DHODH’s active site, embedded within the inner mitochondrial membrane, comprises a flavin mononucleotide (FMN) cofactor and distinct substrate/ubiquinone-binding tunnels [7] [10]. Its function is indispensable in rapidly proliferating cells—such as activated T-cells and cancer cells—which rely heavily on de novo pyrimidine synthesis to fulfill demands for nucleotides (UTP, CTP, dTTP) required for DNA/RNA synthesis, glycosylation, and phospholipid metabolism [1] [9]. Depletion of intracellular pyrimidine pools through DHODH inhibition triggers DNA replication stress, cell cycle arrest, and apoptosis, positioning DHODH as a critical metabolic checkpoint [1] [9].

Table 1: Key Functional and Structural Features of Human DHODH

FeatureDescriptionBiological Significance
Catalytic FunctionOxidation of dihydroorotate to orotate using FMN and ubiquinone (CoQ10)Rate-limiting step in de novo pyrimidine biosynthesis
Subcellular LocationInner mitochondrial membraneDirect coupling to mitochondrial ETC at Complex III
Structural Domainsα/β-barrel domain (catalytic site); α-helical domain (ubiquinone tunnel)FMN and inhibitor binding sites located within the ubiquinone tunnel
Electron TransferUses ubiquinone as electron acceptor; generates ubiquinol (CoQ10H₂)Links nucleotide synthesis to cellular redox balance; CoQ10H₂ acts as lipid antioxidant

DHODH Inhibition as a Strategic Approach for Modulating Nucleotide-Dependent Pathologies

Pharmacological inhibition of DHODH exploits a metabolic vulnerability in pathologies characterized by dysregulated nucleotide demand. In oncology, DHODH inhibitors (e.g., brequinar, teriflunomide) deplete pyrimidine nucleotides, selectively targeting malignancies with:

  • High proliferation indices (e.g., T-cell acute lymphoblastic leukemia [T-ALL]), where malignant lymphoblasts exhibit deficient nucleoside salvage pathways [1].
  • Oncogene-driven metabolic addiction, such as MYCN-amplified neuroblastoma, where MYCN transcriptionally upregulates DHODH and other pyrimidine synthesis enzymes [9].
  • Ferroptosis susceptibility, as DHODH-derived ubiquinol (CoQ10H₂) acts alongside mitochondrial GPX4 to suppress phospholipid peroxidation. Dual targeting induces synergistic ferroptotic cell death [6] [8].

Beyond oncology, DHODH inhibitors exhibit broad-spectrum antiviral activity by starving viruses (e.g., SARS-CoV-2) of pyrimidine nucleotides essential for replication while simultaneously modulating cytokine storms via immunomodulatory effects [4].

Rationale for Developing DHODH-IN-19: Addressing Gaps in Existing DHODH Inhibitor Therapies

First-generation DHODH inhibitors face clinical limitations:

  • Leflunomide/Teriflunomide: Low potency (IC₅₀ >300 nM) and off-target immunosuppressive effects [4].
  • Brequinar: Poor bioavailability and susceptibility to resistance mediated by plasma uridine salvage via nucleoside transporters [9].
  • Limited Structural Diversity: Most inhibitors occupy the ubiquinone-binding site but lack optimized interactions with key residues [7] [10].

DHODH-IN-19 (CAS: 2742675-85-8; C₂₂H₁₈ClF₆N₃O₃) was developed to overcome these gaps. Derived from patent WO2021238881A1 (Compound 1), it features:

  • Enhanced Potency: IC₅₀ values in the low nanomolar range (7.5–29 nM against human DHODH), surpassing teriflunomide by >40-fold [2] [4].
  • Target Selectivity: Designed to maximize interactions within the ubiquinone-binding tunnel, minimizing off-target effects [2] [7].
  • Synergistic Combinatorial Potential: Effective against uridine-mediated resistance when paired with nucleoside transport inhibitors (e.g., dipyridamole) [9].

Table 2: Comparative Profile of DHODH-IN-19 vs. Legacy DHODH Inhibitors

InhibitorReported IC₅₀ (nM)Key AdvantagesLimitations
DHODH-IN-197.5–29 [2] [4]High selectivity; overcomes uridine salvage resistance; induces ferroptosisUnder investigation in preclinical models
Teriflunomide307.1 [4]FDA-approved for autoimmune diseasesLow potency; immunosuppressive
Brequinar3–80 [1] [9]Potent anticancer activity in vitro/in vivoBioavailability issues; susceptible to plasma uridine rescue
S312/S41629.2/7.5 [4]Broad-spectrum antiviral activity; high selectivity index (SI >10,000)Early-phase development

Structural studies of DHODH-IN-19 in complex with human DHODH (PDB: 8DHG) reveal critical interactions:

  • Hydrophobic contacts with residues Phe62, Leu66, and Gln47.
  • Hydrogen bonding with Arg136 and Tyr356.
  • Optimal occupancy of the elongated ubiquinone-binding tunnel, explaining its superior affinity (Kd = 3.3 nM) [7].

This binding mode confers efficacy in MYCN-driven neuroblastoma and AML models, where it suppresses tumor growth by dual mechanisms: pyrimidine starvation and ferroptosis induction via mevalonate pathway modulation [6] [9].

Properties

Product Name

Dhodh-IN-19

IUPAC Name

2-[4-[(Z)-2-(2-chloro-6-fluorophenyl)-1-fluoroethenyl]-2-fluoro-5-[(2S)-1,1,1-trifluoropropan-2-yl]oxyphenyl]-4-ethyl-5-(hydroxymethyl)-1,2,4-triazol-3-one

Molecular Formula

C22H18ClF6N3O3

Molecular Weight

521.8 g/mol

InChI

InChI=1S/C22H18ClF6N3O3/c1-3-31-20(10-33)30-32(21(31)34)18-9-19(35-11(2)22(27,28)29)13(8-17(18)26)16(25)7-12-14(23)5-4-6-15(12)24/h4-9,11,33H,3,10H2,1-2H3/b16-7-/t11-/m0/s1

InChI Key

VRGIITSIPNKYAT-FQKZPNAISA-N

Canonical SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)OC(C)C(F)(F)F)C(=CC3=C(C=CC=C3Cl)F)F)F)CO

Isomeric SMILES

CCN1C(=NN(C1=O)C2=C(C=C(C(=C2)O[C@@H](C)C(F)(F)F)/C(=C/C3=C(C=CC=C3Cl)F)/F)F)CO

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.